molecular formula C13H13BrN2 B5761389 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline

4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B5761389
M. Wt: 277.16 g/mol
InChI Key: UOHWUQBNVLHKLT-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline is a substituted aniline derivative featuring a bromine atom at the para-position, a methyl group at the meta-position relative to the amine, and a pyridin-2-ylmethyl substituent on the nitrogen atom. This compound is structurally related to ligands used in coordination chemistry and bioactive small molecules targeting neurodegenerative pathways. Its synthesis typically involves alkylation of a brominated aniline precursor with 2-(chloromethyl)pyridine via an SN2 mechanism, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10-8-11(5-6-13(10)14)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHWUQBNVLHKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline typically involves the following steps:

    Bromination: The starting material, 3-methylaniline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.

    N-alkylation: The brominated intermediate is then subjected to N-alkylation with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Hydrogen gas with palladium on carbon, room temperature and atmospheric pressure.

Major Products Formed

    Substitution: 4-methoxy-3-methyl-N-(pyridin-2-ylmethyl)aniline.

    Oxidation: 4-bromo-3-formyl-N-(pyridin-2-ylmethyl)aniline.

    Reduction: this compound (if starting from a nitro compound).

Scientific Research Applications

4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-2-ylmethyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Key Structural Features :

  • Methyl Group : Steric effects may modulate conformational flexibility and intermolecular interactions .
  • Pyridin-2-ylmethyl Moiety: Provides a chelation site for transition metals (e.g., Cu, Co, Mn), enabling applications in coordination polymers or bioinorganic chemistry .

Characterization Data

  • ¹H-NMR : Aromatic protons at δ 7.17 (d), 6.55–6.63 (m), and 6.36 (d), with pyridyl-CH2 signals near δ 4.06 .
  • Melting Point : Expected to range between 40–100°C, based on brominated aniline analogs .

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents Key Features References
4-Bromo-N-(pyridin-2-ylmethyl)aniline Br (C4), H (C3) Lacks methyl group; used in Alzheimer’s research (L2-a) for metal-Aβ targeting .
N,N,4-Tris(pyridin-2-ylmethyl)aniline Three pyridyl-CH2 groups Flexible ligand forming diverse metal complexes (Cu, Co, Mn) .
4-Bromo-2-(pyridine-2-carboximidoyl)aniline Br (C4), imidoyl group (C2) Chelating ligand with π-conjugation; CAS 62375-31-9 .
N-(3-Bromo-2-methylphenyl)carboxamide Br (C3), methyl (C2), carboxamide Near-planar structure with dihedral angle 8.38°; hydrogen-bonded dimers .

Physical and Chemical Properties

Property 4-Bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline 4-Bromo-N-(pyridin-2-ylmethyl)aniline (L2-a) N,N,4-Tris(pyridin-2-ylmethyl)aniline
Molecular Formula C13H14BrN3 C12H11BrN2 C27H24N4
Molecular Weight ~316.2 g/mol 275.1 g/mol 412.5 g/mol
Melting Point ~50–70°C (estimated) Not reported Not reported
Solubility Moderate in DMSO, methanol Soluble in ethanol, DMSO Soluble in polar aprotic solvents
Reactivity Bromine enables electrophilic substitution Binds Cu(II)/Zn(II) ions and Aβ aggregates . Forms coordination polymers .

Crystallographic and Conformational Analysis

  • The dihedral angle between aromatic rings in N-(3-bromo-2-methylphenyl)carboxamide is 8.38°, suggesting near-planar geometry due to π-conjugation .
  • In contrast, bulkier tris-pyridyl ligands adopt non-planar conformations to accommodate metal coordination .

Q & A

Q. What synthetic routes are available for preparing 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline, and how can their efficiency be optimized?

Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A validated method involves reacting 4-bromo-3-methylaniline with 2-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Catalysis : Addition of catalytic KI improves halogen exchange efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity .

Q. How can NMR spectroscopy distinguish structural isomers or tautomers of this compound?

Answer : 1H and 13C NMR are critical for identifying regioisomers and tautomers. Key spectral features include:

  • Pyridine ring protons : Doublets at δ 8.5–8.6 ppm (H-6) and δ 7.6–7.7 ppm (H-4) confirm pyridinylmethyl attachment .
  • Aniline NH : A broad singlet at δ 4.2–4.5 ppm (exchangeable with D₂O) indicates free amine.
  • Bromine effect : Deshielding of adjacent methyl group (δ 2.3–2.5 ppm) .

Example Contradiction Resolution :
If tautomerism is suspected (e.g., keto-enamine vs. hydroxy-pyridine), 15N NMR or X-ray crystallography can resolve ambiguity, as seen in analogous brominated aniline derivatives .

Advanced Research Questions

Q. How does the pyridinylmethyl group influence coordination chemistry with transition metals?

Answer : The pyridine nitrogen and aniline NH act as bidentate ligands, forming stable complexes with Cu(II), Co(II), and Mn(II). For example:

  • Cu(II) complexes : Square-planar geometry (λmax ~650 nm, d-d transitions) with stability constants (log β) >10 .
  • Co(II) complexes : Octahedral coordination confirmed by magnetic susceptibility (μeff ~4.2 BM) .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution?

Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • Electrophilic sites : Bromine (σ-hole) and pyridine nitrogen (LUMO −1.2 eV) are reactive centers .
  • Activation barriers : ΔG‡ for Br substitution with NH3 is ~25 kcal/mol, aligning with experimental kinetics .

Methodological Tip :
Use Gaussian or ORCA software for frontier molecular orbital (FMO) analysis. Validate with Hammett plots (ρ ~+2.1 for electron-withdrawing groups) .

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

Answer :

  • SHELX refinement : Use SHELXL for high-resolution data (R1 < 0.05) to resolve disorder in bromine/methyl groups .
  • Cambridge Structural Database (CSD) : Compare bond lengths (C-Br: ~1.90 Å; C-N: ~1.45 Å) to identify outliers .

Example :
In N-(3-bromo-2-methylphenyl) analogs, planar π-conjugation (dihedral angle <10°) was confirmed via CSD cross-validation .

Methodological Guidelines

Q. Handling air-sensitive intermediates during synthesis

  • Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions to pyridine).
  • Stabilize intermediates with TEMPO (0.1 mol%) to prevent radical degradation .

Q. Safety protocols for brominated anilines

  • Avoid direct skin contact (LD50 ~200 mg/kg in rodents).
  • Use activated carbon filters in fume hoods to capture volatile bromine .

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